

HPLC analysis method for 5-chloro-2-formylbenzenesulfonic acid

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Compound of Interest

Compound Name: 5-chloro-2-formylbenzenesulfonic acid

Cat. No.: B010386

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An Application Note on the HPLC Analysis of **5-chloro-2-formylbenzenesulfonic acid**

Introduction

5-chloro-2-formylbenzenesulfonic acid is a key intermediate in the synthesis of various pharmaceuticals and dyes.[1] Accurate quantification and purity assessment of this compound are crucial for ensuring the quality and consistency of final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for this purpose. This application note details a reversed-phase HPLC (RP-HPLC) method for the analysis of **5-chloro-2-formylbenzenesulfonic acid**, providing a comprehensive protocol for researchers, scientists, and professionals in drug development. The method is designed to be robust and suitable for quality control and research applications.

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of **5-chloro-2-formylbenzenesulfonic acid**.

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

- Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation.
- Chemicals and Reagents:
 - **5-chloro-2-formylbenzenesulfonic acid** reference standard
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
 - Orthophosphoric acid (analytical grade)
 - Deionized or Milli-Q water

Preparation of Solutions

- Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter.
- Mobile Phase B (Organic Solvent): Acetonitrile (HPLC grade).
- Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of **5-chloro-2-formylbenzenesulfonic acid** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.

Chromatographic Conditions

The following HPLC parameters are recommended for the analysis:

Parameter	Condition
Column	C18, 4.6 x 250 mm, 5 µm
Mobile Phase	A: 10 mM KH ₂ PO ₄ (pH 3.0) B: Acetonitrile
Gradient Program	0-5 min: 10% B; 5-20 min: 10-70% B; 20-25 min: 70% B; 25.1-30 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	UV at 254 nm

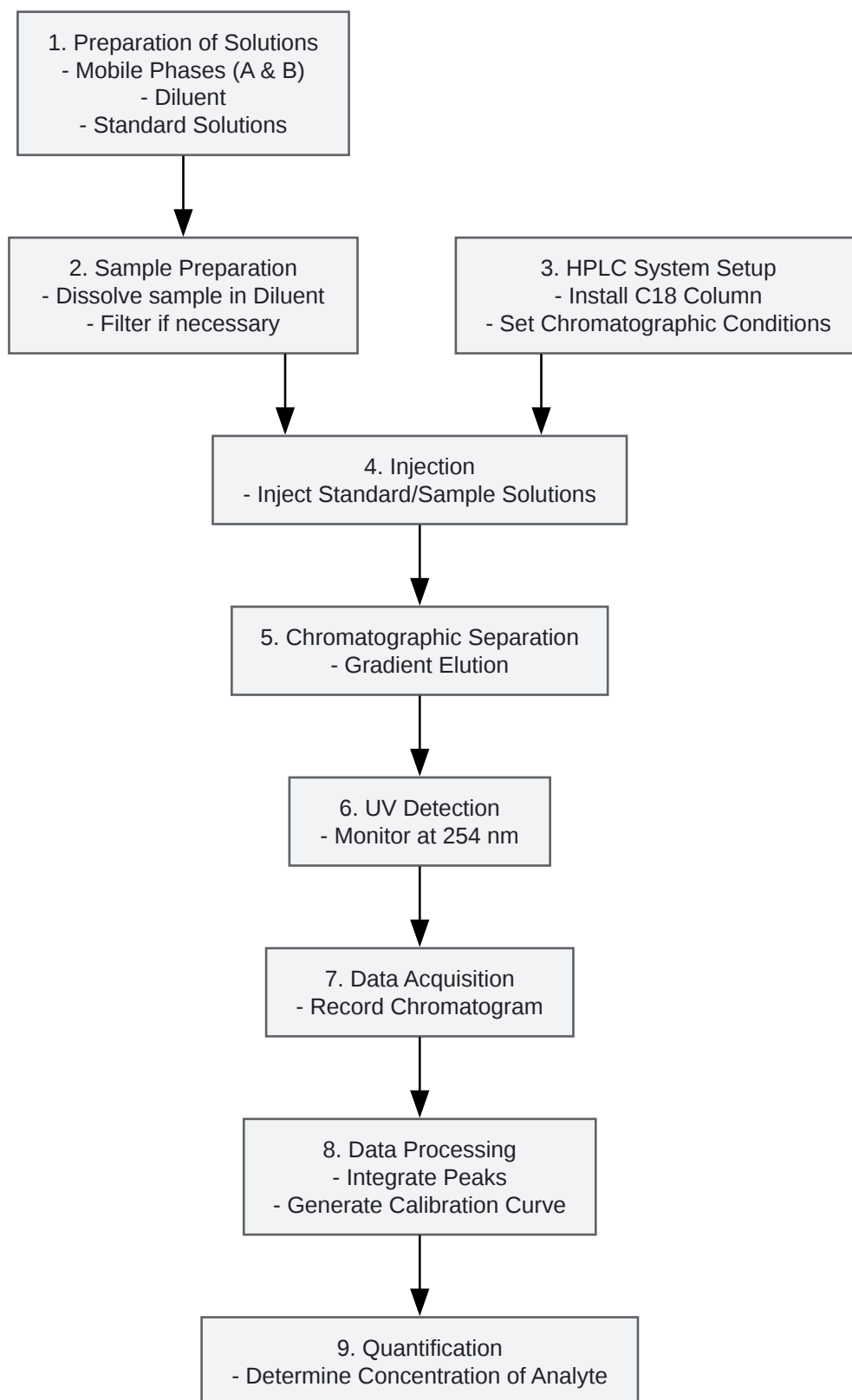
Data Presentation

The following table summarizes the expected quantitative data from the analysis of **5-chloro-2-formylbenzenesulfonic acid** using the described method. This data is representative and may vary based on the specific instrumentation and experimental conditions.

Parameter	Result
Retention Time (RT)	Approximately 12.5 min
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	0.3 µg/mL
Limit of Quantification (LOQ)	1.0 µg/mL
Precision (%RSD)	< 2.0% (for replicate injections)
Accuracy (% Recovery)	98 - 102%

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis is depicted in the following diagram.



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Caption: Workflow for the HPLC analysis of **5-chloro-2-formylbenzenesulfonic acid**.

Conclusion

The RP-HPLC method described in this application note provides a reliable and accurate approach for the quantitative analysis of **5-chloro-2-formylbenzenesulfonic acid**. The method is suitable for routine quality control and research purposes in the pharmaceutical and chemical industries. Adherence to the detailed protocol will ensure reproducible and accurate results.

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References

- 1. cymitquimica.com [cymitquimica.com]
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